Product packaging for [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE(Cat. No.:CAS No. 75333-10-7)

[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE

Cat. No.: B1361403
CAS No.: 75333-10-7
M. Wt: 166.22 g/mol
InChI Key: FCPXLOMGMCZSNL-UHFFFAOYSA-N
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Description

[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B1361403 [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE CAS No. 75333-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75333-10-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-7,11H,10H2,1-2H3

InChI Key

FCPXLOMGMCZSNL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NN

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NN

Origin of Product

United States

Structural Significance of the Hydrazine Moiety in Organic Synthesis and Medicinal Chemistry

The hydrazine (B178648) functional group (H₂N-NH₂), and its organic derivatives, are foundational components in the fields of organic synthesis and medicinal chemistry. wikipedia.orgwikipedia.org The presence of a nitrogen-nitrogen single bond with lone pairs of electrons on each nitrogen atom imparts unique reactivity. chemistnotes.com

In organic synthesis, hydrazines are renowned for their role in classic and contemporary transformations. One of the most significant applications is the Wolff–Kishner reduction, a powerful method for converting the carbonyl group of ketones and aldehydes into a methylene (B1212753) group (CH₂) under basic conditions, proceeding through a hydrazone intermediate. wikipedia.org The formation of the highly stable dinitrogen gas byproduct drives this reaction to completion. wikipedia.org Furthermore, hydrazines are indispensable precursors for synthesizing a vast array of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles, which are core structures in many functional molecules. The reaction of hydrazines with dicarbonyl compounds is a common and efficient route to these important heterocyclic systems.

In medicinal chemistry, the hydrazine scaffold is a "privileged structure," appearing in numerous therapeutic agents. wikipedia.orgnih.gov Hydrazine-containing drugs have been developed for a range of conditions, including tuberculosis (e.g., isoniazid), depression (e.g., iproniazid, phenelzine), and hypertension (e.g., hydralazine). wikipedia.orgnih.gov The biological activity often stems from the ability of the hydrazine moiety to interact with enzymes or receptors, or to be metabolized into reactive species. nih.gov The formation of hydrazones by reacting a hydrazine with an aldehyde or ketone is a key transformation, yielding compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

The Role of Aromatic Substituents, Specifically the 4 Methoxyphenyl Group, in Modulating Hydrazine Reactivity and Application Potential

The substitution pattern on a hydrazine (B178648) molecule profoundly influences its chemical and physical properties. In [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE, the 4-methoxyphenyl (B3050149) group plays a critical role in modulating the reactivity of the hydrazine core.

The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group through resonance, increasing the electron density of the attached phenyl ring. This electronic enrichment affects the nucleophilicity of the hydrazine nitrogen atoms. While alkyl groups generally increase the nucleophilicity of the alpha-position in hydrazines, the electronic effects of the aryl substituent are more complex. acs.org The increased electron density on the aromatic ring can influence its reactivity in electrophilic substitution reactions and also stabilize adjacent positive charges, which can be a factor in certain reaction mechanisms.

This electronic modification is also crucial for biological activity. The methoxyaryl moiety is a common feature in many biologically active compounds. In a study on pyrazoline analogues as potential antioxidant additives, the presence of a methoxy group was found to make the molecule more susceptible to oxidation, which is a key trait for a radical scavenger. acs.org The presence of the bulky and planar aromatic ring also introduces steric effects and the potential for non-covalent interactions, such as π-π stacking, which can influence how the molecule packs in a crystal lattice or binds to a biological target.

Historical Context and Evolution of Hydrazine Chemistry Relevant to 1 4 Methoxyphenyl Ethyl Hydrazine Analogues

The study of hydrazine (B178648) chemistry has a rich history dating back to the 19th century, which laid the groundwork for the synthesis and understanding of complex derivatives like [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE.

1875: The story begins with Emil Fischer, who, while not isolating hydrazine itself, synthesized the first organic hydrazine derivative, phenylhydrazine (B124118). hydrazine.com This discovery was pivotal for his work on the structure of sugars, using the reaction of phenylhydrazine with aldehyde groups to form well-defined crystalline derivatives. wikipedia.orghydrazine.com

1887: Theodor Curtius successfully synthesized hydrazine sulfate (B86663) and is credited with the first isolation of hydrazine. hydrazine.comresearchgate.net However, he was unable to prepare the pure anhydrous compound. wikipedia.org

1895: The pure, water-free form of hydrazine was first prepared by the Dutch chemist Lobry de Bruyn. hydrazine.com

1907: A major breakthrough in production occurred when Friedrich Raschig developed the Olin Raschig process, which allowed for the large-scale, economical synthesis of hydrazine from sodium hypochlorite (B82951) and ammonia. hydrazine.com This process remains a cornerstone of industrial hydrazine production.

World War II: Hydrazine gained strategic importance as a high-energy rocket fuel. The Germans used a mixture of hydrazine hydrate (B1144303), methanol, and water, known as "C-Stoff," to power the Messerschmitt Me 163B rocket plane, the first of its kind. hydrazine.comresearchgate.net

Post-War Era: Following the war, research into hydrazine and its derivatives intensified. acs.org This led to its use as a propellant in space vehicles, an oxygen scavenger in industrial boilers to prevent corrosion, and as a key intermediate in the chemical industry for producing pharmaceuticals, pesticides, and blowing agents for plastics. wikipedia.orgresearchgate.netturito.com

This historical progression from an academic curiosity to a vital industrial chemical has enabled the synthesis and exploration of a vast number of substituted hydrazines, each with unique properties conferred by its specific substituents.

Overview of Key Research Areas and Unexplored Facets of 1 4 Methoxyphenyl Ethyl Hydrazine Chemistry

Direct Amination Approaches for Substituted Hydrazines

Direct amination methods offer a straightforward pathway to substituted hydrazines by forming the nitrogen-nitrogen bond directly. These approaches typically involve the reaction of an amine precursor with an aminating agent.

Hydrazinolysis of Substituted Alkyl Halides Leading to this compound

One of the classical and most direct methods for the synthesis of N-alkylated hydrazines is the hydrazinolysis of alkyl halides. This nucleophilic substitution reaction involves the treatment of an appropriate alkyl halide with hydrazine hydrate (B1144303) or anhydrous hydrazine. In the context of synthesizing this compound, the starting material would be a 1-(4-methoxyphenyl)ethyl halide, such as the chloride or bromide.

The reaction proceeds via an SN2 mechanism, where the hydrazine molecule acts as the nucleophile, displacing the halide from the alkyl chain. A significant challenge in this method is the potential for over-alkylation, leading to the formation of 1,2-disubstituted and polysubstituted hydrazines. To mitigate this, a large excess of hydrazine is typically employed to favor the formation of the desired monosubstituted product. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may require heating to proceed at a reasonable rate.

A general representation of this reaction is as follows:

Generated code

Where R represents the [1-(4-methoxyphenyl)ethyl] group and X is a halogen. The second equivalent of hydrazine acts as a base to neutralize the hydrogen halide formed during the reaction.

Utilization of Chloroamine and Hydroxylamine-O-Sulfonic Acid in Alkyl Hydrazine Synthesis

Alternative direct amination strategies involve the use of more reactive aminating agents like chloroamine (NH₂Cl) and hydroxylamine-O-sulfonic acid (HOSA, NH₂OSO₃H). psu.edu These reagents are electrophilic sources of the amino group and react with primary amines to furnish the corresponding hydrazines. psu.edu

The chloroamine process, often referred to as the Raschig process when applied to the synthesis of hydrazine itself, can be adapted for the preparation of substituted hydrazines. psu.eduias.ac.in In this method, a primary amine, such as [1-(4-methoxyphenyl)ethyl]amine, would be reacted with chloroamine. ias.ac.in The reaction is typically performed in an aqueous or non-aqueous medium, and the presence of a base is often necessary to neutralize the hydrochloric acid byproduct. ias.ac.inacs.org The efficiency of the reaction can be influenced by factors such as the concentration of the fixed base and the amine-to-chloroamine ratio. ias.ac.in

Hydroxylamine-O-sulfonic acid is another effective aminating agent that is often considered safer and easier to handle on a laboratory scale compared to chloroamine. psu.edugoogle.com The reaction with a primary amine proceeds similarly, with the sulfonic acid group being a good leaving group. psu.edu This method has been successfully employed for the synthesis of various monoalkylhydrazines. psu.edu The general process involves reacting an excess of the amine with HOSA in an aqueous medium. google.com

Aminating AgentKey Features
Chloroamine (NH₂Cl) Highly reactive electrophilic aminating agent. psu.eduias.ac.in The process can be conducted in non-aqueous solvents. ias.ac.in
Hydroxylamine-O-Sulfonic Acid (HOSA) A more stable and easily handled crystalline solid. psu.edugoogle.com The reaction is often performed in an aqueous medium. google.com

Reduction-Based Synthetic Routes to this compound Precursors

Reduction-based methods provide an indirect yet versatile approach to synthesizing substituted hydrazines. These strategies involve the reduction of various nitrogen-containing functional groups to the hydrazine level.

Reduction of Diazonium Salts Derived from (4-Methoxyphenyl)ethylamines

The reduction of diazonium salts is a well-established method for the preparation of arylhydrazines and can be extended to aralkylhydrazines. psu.edulibretexts.org The synthesis of this compound via this route would begin with the corresponding primary amine, (4-methoxyphenyl)ethylamine.

The first step is the diazotization of the amine. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). chemicalbook.comifremer.fr This reaction generates a diazonium salt intermediate.

For example, the synthesis of (4-methoxyphenyl)hydrazine hydrochloride involves the diazotization of p-anisidine (B42471) followed by reduction with tin(II) chloride. chemicalbook.com A similar sequence could be applied to (4-methoxyphenyl)ethylamine.

Reductive Amination Strategies for Incorporating the Hydrazine Functionality

Reductive amination is a powerful and versatile method for the formation of amines and can be adapted for the synthesis of hydrazines. masterorganicchemistry.com This process, sometimes referred to as reductive hydrazination, involves the reaction of a carbonyl compound with hydrazine or a substituted hydrazine, followed by the reduction of the initially formed hydrazone or related intermediate. nih.govacs.org

To synthesize this compound, one would start with 4-methoxyacetophenone. The ketone is first condensed with hydrazine to form a hydrazone. This intermediate is then reduced to the corresponding hydrazine.

A variety of reducing agents can be used for the reduction of the C=N bond of the hydrazone, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. psu.edu Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine (or hydrazone) in the presence of the carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com

Recent advancements have also explored the use of biocatalysts, such as imine reductases (IREDs), for reductive amination and hydrazination reactions, offering a green and highly selective alternative. nih.gov Additionally, methods using trichlorosilane (B8805176) promoted by a Lewis base have been developed for the direct reductive hydrazination of ketones and aldehydes. acs.org Nickel-catalyzed reductive amination using hydrazine hydrate as both the nitrogen and hydrogen source also presents a low-cost and robust methodology. rsc.org

Reductive Cleavage of Hydrazinedicarboxylates

The reductive cleavage of the N-N bond in certain hydrazine derivatives provides another synthetic entry to substituted hydrazines. psu.edu This strategy is particularly useful when starting from precursors like hydrazinedicarboxylates.

In this approach, a suitable precursor containing the [1-(4-methoxyphenyl)ethyl] moiety attached to a di-acylated hydrazine (a hydrazinedicarboxylate) would be synthesized first. The acyl groups on the hydrazine serve as protecting and activating groups. The N-N bond of this protected hydrazine can then be cleaved reductively to yield the desired amine products. psu.edu

Various reducing agents have been studied for the cleavage of the N-N bond in hydrazine derivatives, including zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia. rsc.org The choice of the reducing agent and the nature of the activating acyl groups are crucial for the success of the cleavage reaction. rsc.org While this method is effective for producing amines from hydrazine precursors, its direct application to form a substituted hydrazine like this compound would require a selective cleavage of only one N-acyl group, which can be challenging. However, it remains a relevant strategy in the broader context of synthesizing molecules with nitrogen-nitrogen bonds and their subsequent transformations.

Asymmetric and Stereoselective Synthesis of Chiral this compound

The creation of the chiral center in this compound is a critical step that dictates the stereochemical outcome of the final product. Two primary strategies have emerged as powerful tools for achieving high levels of enantioselectivity: the enantioselective hydrogenation of prochiral precursors and the use of chiral auxiliaries to direct the stereochemical course of the reaction.

Asymmetric hydrogenation of prochiral hydrazones represents a direct and atom-economical route to chiral hydrazines. This approach involves the use of a chiral catalyst to selectively add hydrogen across the C=N double bond of a (4-methoxyphenyl)ethylidenehydrazine derivative, thereby establishing the stereocenter.

The success of this method hinges on the careful selection of the metal catalyst and the chiral ligand. Noble-metal catalysts based on rhodium, ruthenium, and palladium, as well as earth-abundant metals like nickel, have been effectively employed for the asymmetric hydrogenation of hydrazones. chemistryviews.orgthieme-connect.de For instance, the enantioselective hydrogenation of 4-methoxyacetophenone, a related ketone, over a Pt/TiO2 catalyst modified with cinchonidine (B190817) has been studied, achieving an enantiomeric excess (ee) of nearly 30%. researchgate.net

More specifically, research into the asymmetric hydrogenation of N-acylhydrazones has shown remarkable success. Nickel-catalyzed asymmetric hydrogenation of a broad range of N-acylhydrazones has been reported to produce chiral hydrazines in excellent yields and with high enantioselectivities. chemistryviews.org For example, using a Ni(OAc)₂·4H₂O catalyst with a chiral (R,R)-QuinoxP* ligand, various aromatic hydrazones have been hydrogenated under 30 bar of H₂ at 50 °C to afford the corresponding chiral hydrazines with high yields and enantioselectivities. chemistryviews.org While a specific data set for the hydrogenation of a (4-methoxyphenyl)ethylidenehydrazine derivative to this compound is not always available in a single report, the collective data from various studies on similar substrates provide a strong indication of the potential of this methodology.

Substrate (Hydrazone of)Catalyst SystemSolventTemp (°C)H₂ Pressure (bar)Yield (%)ee (%)Reference
Various Aromatic HydrazonesNi(OAc)₂·4H₂O / (R,R)-QuinoxP*TFE/AcOH5030HighHigh chemistryviews.org
Fluorinated Hydrazones[Pd(R)-DTBM-SegPhos(OCOCF₃)₂]TFE/TFArt50up to 99up to 94 nih.gov
Cyclic N-acyl hydrazonesNi-(S,S)-Ph-BPE complexTFE6080High>99 thieme-connect.de
4-MethoxyacetophenonePt/TiO₂ / CinchonidineToluene2540-~30 researchgate.net

An alternative and powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method is the SAMP/RAMP hydrazone alkylation. mit.eduwikipedia.org In this approach, a ketone, such as 4-methoxyacetophenone, is first condensed with a chiral hydrazine, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. wikipedia.org Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org Subsequent cleavage of the auxiliary, for instance by ozonolysis or hydrolysis, affords the chiral product. wikipedia.org This methodology provides access to a wide variety of chiral compounds with excellent diastereo- and enantioselectivities. mit.edu

Another relevant example involves the use of chiral oxazolidinone auxiliaries, popularized by Evans. wikipedia.org A patented process for the synthesis of the closely related (S)-(-)-1-(4-methoxyphenyl)ethylamine utilizes the lithium salt of (S)-4-benzyl-2-oxazolidinone. google.com This chiral auxiliary is first acylated with 4-methoxyphenylacetic acid, followed by methylation to introduce the methyl group at the α-position with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired chiral amine. google.com This demonstrates the principle of using a chiral auxiliary to control the formation of the stereocenter adjacent to the 4-methoxyphenyl group, a strategy directly applicable to the synthesis of chiral this compound.

Chiral AuxiliarySubstrate TypeKey TransformationStereoselectivityReference
SAMP/RAMPKetones/AldehydesAsymmetric α-alkylation of hydrazonesExcellent de and ee mit.eduwikipedia.org
(S)-4-benzyl-2-oxazolidinoneCarboxylic AcidsAsymmetric α-alkylation of N-acyl oxazolidinonesHigh diastereoselectivity google.com

Catalytic Approaches in the Synthesis of this compound and Arylated Hydrazines

Catalytic methods, particularly cross-coupling reactions, have revolutionized the synthesis of arylated compounds, including aryl hydrazines. These approaches offer efficient and modular routes to construct the C-N bond between the aryl group and the hydrazine moiety.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the formation of C-N bonds and has been successfully applied to the synthesis of aryl hydrazines. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a hydrazine derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

Research has demonstrated the successful Pd-catalyzed coupling of hydrazine hydrate with a variety of (hetero)aryl chlorides and bromides. nih.govnih.gov These reactions can be achieved with low catalyst loadings (as low as 100 ppm of Pd) and utilize an inexpensive base such as potassium hydroxide. nih.govnih.gov The choice of ligand is critical for high efficiency and selectivity for the monoarylation product. Bulky, electron-rich phosphine ligands, such as those of the MOP-type or Josiphos family (e.g., CyPF-tBu), have proven to be highly effective. mit.edunih.gov The reaction generally tolerates a wide range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. mit.edu

Copper-catalyzed N-arylation of hydrazine derivatives offers a valuable alternative to palladium-based systems. researchgate.net These reactions can also proceed with a variety of aryl halides, including electron-rich and sterically hindered substrates, to afford aryl hydrazines in good to excellent yields. researchgate.net

Aryl HalideCatalyst SystemBaseSolventYield (%)Reference
4-ChlorotoluenePd(dba)₂ / CyPF-tBuKOHDioxane97 nih.gov
4-BromoanisolePd(OAc)₂ / MOP-type ligandCs₂CO₃1,4-Dioxane92 organic-chemistry.org
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / MOP-type ligandCs₂CO₃1,4-Dioxane85 organic-chemistry.org
2-BromopyridinePd(dba)₂ / CyPF-tBuNaOtBuDioxane85 nih.gov
Various Aryl Iodides/BromidesCuI / LigandBasePEG-400Good to Excellent researchgate.net

Beyond their synthesis, arylated hydrazines like this compound serve as valuable building blocks for further molecular elaboration through advanced catalytic functionalization techniques. researchgate.net The hydrazine moiety can act as a precursor to generate reactive intermediates in situ, enabling a variety of transformations.

One notable strategy involves the catalytic decomposition of aryl hydrazines to generate aryl radicals. researchgate.net Under mild oxidative conditions, often using catalytic amounts of reagents like molecular iodine in the air, aryl hydrazines can form unstable diazenes which then extrude nitrogen gas to produce aryl radicals. researchgate.netacs.org These radicals can then be trapped by various substrates to form new C-C or C-heteroatom bonds. For example, this method has been successfully employed for the arylation of substituted 1,4-naphthoquinones. acs.org

Furthermore, the hydrazine group can be utilized in various catalytic cyclization reactions to construct heterocyclic scaffolds. researchgate.net For instance, aryl hydrazines can undergo Lewis acid-catalyzed annulation reactions with cyclopropane (B1198618) carbaldehydes to form tetrahydropyridazines. researchgate.net They are also key components in the Fischer indole (B1671886) synthesis, a classic method for constructing indole rings. researchgate.net These advanced functionalization techniques highlight the synthetic versatility of the hydrazine moiety, allowing for the rapid construction of complex molecular architectures from relatively simple precursors.

Nucleophilicity and Basic Properties of the Hydrazine Core

The hydrazine moiety (–NHNH2) is the primary center of reactivity in this compound, conferring both nucleophilic and basic characteristics upon the molecule. The presence of the electron-donating 4-methoxyphenyl group enhances the electron density on the nitrogen atoms, thereby influencing these properties.

Relative Nucleophilic Reactivities in Various Solvent Systems

The nucleophilicity of hydrazines is a critical factor in their reactions, particularly in the formation of hydrazones and other derivatives. Studies on the kinetics of reactions between various nucleophiles, including hydrazines, and electrophiles like benzhydrylium ions have provided insights into their reactivity. acs.orgnih.gov

The substitution pattern on the hydrazine itself also has a pronounced effect. Methyl groups, for example, increase the reactivity of the α-position of hydrazines while decreasing the reactivity of the β-position. acs.orgnih.gov In the case of this compound, the bulky [1-(4-methoxyphenyl)ethyl] group is expected to influence the steric accessibility and electronic properties of the nitrogen atoms.

Table 1: Factors Influencing the Nucleophilicity of Hydrazines

FactorEffect on NucleophilicityReference
Solvent Reactivity is generally higher in aprotic polar solvents (e.g., acetonitrile) compared to protic solvents (e.g., water). acs.orgnih.govresearchgate.net
Substitution Electron-donating groups on the aryl ring increase nucleophilicity. Alkyl substitution on the nitrogen can have varied effects depending on the position (α or β). acs.orgnih.gov acs.orgnih.gov
α-Effect The enhanced nucleophilicity of atoms with an adjacent atom bearing lone pair electrons (the α-effect) is not significantly observed for hydrazines in comparison to alkylamines. acs.orgnih.gov acs.orgnih.gov

Protonation Behavior and Its Impact on Reaction Pathways

The basicity of the hydrazine core means it can be readily protonated in acidic media. The site of protonation is crucial as it dictates the subsequent reaction pathways. For arylhydrazines, protonation can occur at either the α-nitrogen (Nα, adjacent to the aryl group) or the β-nitrogen (Nβ, the terminal nitrogen).

Studies on substituted arylhydrazines have shown that the preferred site of protonation is influenced by the electronic nature of the substituent on the aromatic ring. For 4-methoxyphenylhydrazine, a close analog to the compound of interest, protonation has been observed to occur at both nitrogen atoms. acs.org The electron-donating methoxy (B1213986) group increases the electron density on the Nα atom, making it more basic, while the Nβ atom retains its inherent basicity.

Protonation significantly impacts reactivity. Once protonated, the hydrazine loses its nucleophilicity, rendering it unreactive towards electrophiles. Therefore, in acid-catalyzed reactions, a delicate balance of pH is required. The concentration of the free, unprotonated hydrazine must be sufficient to act as a nucleophile, while enough acid must be present to catalyze the reaction, for example, by activating a carbonyl group for nucleophilic attack. numberanalytics.com The pKaH values of hydrazines are a measure of their Brønsted basicity, and these values are often correlated with their nucleophilic reactivity, although the α-effect does not lead to enhanced nucleophilicity for hydrazines relative to what would be predicted from their basicity alone. acs.orgnih.gov

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones from this compound

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. mdpi.comnih.gov This reaction is fundamental to the derivatization of this compound and is a key step in many synthetic sequences.

The general reaction involves the nucleophilic attack of the terminal nitrogen (Nβ) of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. numberanalytics.comyoutube.com

Acid-Catalyzed and Metal-Promoted Hydrazone Formation Mechanisms

Acid-Catalyzed Mechanism: Hydrazone formation is typically catalyzed by acid. numberanalytics.com The acid serves to activate the carbonyl group by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. The mechanism proceeds through a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to form the hydrazone. numberanalytics.com The rate-determining step is often the dehydration of this intermediate. numberanalytics.com While acid catalysis is common, the reaction can also proceed under neutral or even basic conditions, particularly with highly reactive carbonyl compounds.

Metal-Promoted Hydrazone Formation: Transition metals can also promote the formation of hydrazones. Catalysts based on iridium and ruthenium have been used to facilitate the deoxygenation of alcohols via in-situ formation of a coordinated hydrazone. nih.gov In these systems, the metal catalyst first dehydrogenates the alcohol to an aldehyde, which then reacts with hydrazine to form a hydrazone intermediate that remains coordinated to the metal. nih.gov Palladium catalysts have been employed in reactions where a hydrazone, formed in situ, reacts with other organic molecules. nih.gov Furthermore, metal catalysts like ruthenium can be used in the enantioconvergent hydrobenzylation of racemic allylic alcohols using aryl hydrazones, where the metal complex activates the hydrazone. acs.org

Regioselectivity and Stereoselectivity (E/Z Isomerism) in Hydrazone Derivatives

Regioselectivity: When this compound reacts with an unsymmetrical ketone, two different constitutional isomers of the hydrazone can potentially be formed. The regioselectivity of this reaction is primarily governed by steric hindrance. The hydrazine will preferentially attack the less sterically hindered carbonyl carbon. Electronic factors can also play a role, with the more electrophilic carbonyl group being favored for attack.

Stereoselectivity (E/Z Isomerism): The C=N double bond of the resulting hydrazone can exist as either the E or Z stereoisomer. The thermodynamically more stable E isomer is generally favored. researchgate.net However, the ratio of E to Z isomers can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. researchgate.netacs.orgresearchgate.net The interconversion between E and Z isomers can be facilitated by heat or acid catalysis. researchgate.net In some cases, specific isomers can be selectively prepared or isolated. researchgate.net The configuration of the isomers can be determined using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and X-ray crystallography. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Hydrazone Formation

FactorInfluence on E/Z IsomerismReference
Thermodynamics The E isomer is generally more stable and often the major product. researchgate.net
Reaction Conditions Solvent polarity, temperature, and pH can affect the E/Z ratio. researchgate.netacs.orgresearchgate.net
Catalyst Acid or heat can catalyze the isomerization between E and Z forms. researchgate.net
Light Photo-tautomerization can be used to reversibly control the isomerization process in some hydrazones. researchgate.net

Cycloaddition and Cyclization Reactions of this compound for Heterocyclic Synthesis

This compound and its derived hydrazones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. These reactions often proceed through cycloaddition or cyclization pathways, where the hydrazine or hydrazone moiety provides the necessary nitrogen atoms for the new ring system.

Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common method for their synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. metu.edu.trgoogle.comorganic-chemistry.org For example, reacting this compound with a 1,3-diketone would lead to the formation of a pyrazole (B372694) derivative. metu.edu.tr The reaction of hydrazones with alkynes, promoted by t-BuOK/DMF, also provides a route to tetra-substituted pyrazoles.

Synthesis of 1,2,4-Triazoles: 1,2,4-Triazoles are five-membered aromatic heterocycles with three nitrogen atoms. These can be synthesized from hydrazines through various methods. The Einhorn–Brunner reaction involves the condensation of a hydrazine with a diacylamine. scispace.comresearchgate.net Another approach is the Pellizzari reaction, which uses a mixture of an amide and an acyl hydrazide. scispace.comresearchgate.net Hydrazones can also be used as starting materials; for instance, their reaction with cyanamide (B42294) in an electrochemical setup can yield 5-amino-1,2,4-triazoles. rsc.org The reaction of hydrazones with other reagents under oxidative conditions can also lead to 1,2,4-triazoles. organic-chemistry.org

Synthesis of Pyridazines: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. They can be synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound. chemtube3d.comyoutube.com The initial reaction forms a dihydropyridazine, which is then oxidized to the aromatic pyridazine. chemtube3d.com An alternative strategy involves the inverse-electron-demand Diels-Alder reaction of tetrazines with suitable dienophiles, followed by nitrogen extrusion, to regioselectively form pyridazines. rsc.org

Table 3: Heterocyclic Synthesis from this compound and its Derivatives

HeterocyclePrecursorsGeneral Reaction TypeReference
Pyrazoles Hydrazine + 1,3-DiketoneCondensation/Cyclization metu.edu.trgoogle.com
Hydrazone + AlkyneCycloaddition
1,2,4-Triazoles Hydrazine + DiacylamineCondensation/Cyclization (Einhorn-Brunner) scispace.comresearchgate.net
Hydrazone + CyanamideElectrochemical Cycloaddition rsc.org
Pyridazines Hydrazine + 1,4-DicarbonylCondensation/Cyclization/Oxidation chemtube3d.comyoutube.com
Tetrazine + DienophileInverse-Electron-Demand Diels-Alder rsc.org

Synthesis of Pyrazole Derivatives from β-Diketones and β-Ketoesters

The reaction of hydrazines with 1,3-difunctional compounds, such as β-diketones and β-ketoesters, is a cornerstone for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govjetir.org This method is highly efficient for preparing N-substituted pyrazoles. dergipark.org.tr this compound serves as the binucleophilic hydrazine component, attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound.

The reaction mechanism commences with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step involves a dehydration reaction to yield the stable aromatic pyrazole ring. jetir.org

When unsymmetrical β-diketones or β-ketoesters are used, the reaction can potentially yield two regioisomeric pyrazoles. nih.govclockss.org The regioselectivity is influenced by the differing reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on the hydrazine. The bulky [1-(4-methoxyphenyl)ethyl] group is expected to influence the orientation of the cyclization. Generally, the more nucleophilic NH2 group of the hydrazine initiates the attack. clockss.org

Table 1: Synthesis of Pyrazoles from this compound

β-Dicarbonyl Compound Expected Pyrazole Product
Acetylacetone (A 1,3-diketone) 1-[1-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole
Ethyl Acetoacetate (A β-ketoester) 1-[1-(4-Methoxyphenyl)ethyl]-3-methyl-1H-pyrazol-5(4H)-one

Formation of 1,2,3-Triazoles, 1,3,4-Oxadiazoles, and other Azoles

Beyond pyrazoles, this compound is a precursor for other important azole heterocycles.

1,3,4-Oxadiazoles: The most common pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.govresearchgate.net To utilize this compound for this purpose, it would first be acylated with an acid chloride or anhydride (B1165640) to form an N-acylhydrazine. A second acylation followed by cyclization, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or triflic anhydride, yields the oxadiazole ring. nih.govnih.gov Alternatively, reacting acylhydrazides with orthoesters can also produce 1,3,4-oxadiazoles. researchgate.net

1,2,3-Triazoles: The synthesis of 1,2,3-triazoles can be achieved through various routes. One established method is the Boulton–Katritzky rearrangement, which involves the base-promoted recyclization of hydrazones derived from certain heterocyclic systems. beilstein-journals.org Another approach is the three-component reaction of anilines, ketones, and a hydrazine derivative, which proceeds without the need for metal catalysts. frontiersin.org These methods allow for the construction of the triazole ring by forming new C-N and N-N bonds. frontiersin.orgnih.gov

Other Azoles: The versatility of hydrazines extends to the synthesis of other azoles. For instance, reactions with specific reagents can lead to the formation of 1,3,4-thiadiazoles through oxidative C-S bond formation pathways. organic-chemistry.org The design of new azole derivatives is a significant area of research due to their wide-ranging applications. nih.govresearchgate.net

Table 2: Synthesis of Various Azoles

Target Azole General Method Reagents
1,3,4-Oxadiazole Cyclodehydration of diacylhydrazine Acyl chlorides, POCl₃
1,2,3-Triazole Three-component reaction Aniline, Ketone

| 1,3,4-Thiadiazole | Oxidative cyclization | Isothiocyanates, Iodine |

Construction of Fused Heterocyclic Ring Systems (e.g., Pyrazolo Pyrimidines)

This compound is also instrumental in constructing more complex, fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity, are a prime example. rsc.org

A prevalent synthetic strategy involves a two-step process. First, a 3-aminopyrazole (B16455) derivative is synthesized. While this compound does not inherently contain the required amino group for this specific common pathway, an alternative is the direct construction of the fused system. This can be achieved by first forming the pyrazole ring using this compound, and then building the pyrimidine (B1678525) ring onto it. A well-established method is the condensation reaction of the pre-formed pyrazole with a 1,3-dicarbonyl compound, such as acetylacetone, which leads to the fused pyrazolo[1,5-a]pyrimidine (B1248293) core. rsc.orgresearchgate.net This cyclocondensation reaction efficiently assembles the second heterocyclic ring. Pyrimidines can be fused with a variety of heterocycles, including pyrazole, to generate diverse molecular scaffolds. nih.govfrontiersin.org

Oxidative Transformations of this compound

The hydrazine moiety is susceptible to oxidation, leading to reactive intermediates that can be harnessed for further transformations.

Formation of Aryl Radicals and Diazenes under Mild Oxidative Conditions

Aryl hydrazines can serve as effective precursors to aryl radicals under mild oxidative conditions. A notable method involves the use of catalytic amounts of molecular iodine in the presence of air. nih.gov In this process, the aryl hydrazine is believed to react with iodine to form a diazene (B1210634) (R-N=N-H) intermediate. This intermediate is unstable and can decompose, particularly in the presence of an oxidant (air), to generate an aryl radical and dinitrogen. nih.govnih.gov

For this compound, this transformation would produce a [1-(4-methoxyphenyl)ethyl] radical. These highly reactive radical species are valuable in C-C bond-forming reactions, such as the arylation of electron-deficient alkenes or heteroarenes. nih.govnih.gov

Role in Reductive Transformations and Specific Synthetic Applications

While often used as a nucleophile, the hydrazine functional group also possesses reductive capabilities. Hydrazine and its derivatives are known reducing agents in various chemical transformations. nih.gov For example, they can be used to reduce certain metal salts or nanoparticles and can also reduce specific organic functional groups. nih.gov The reduction of nitroarenes to anilines using phenylhydrazine (B124118) has been reported, suggesting that this compound could perform similar reductions. researchgate.net

However, in the context of complex molecule synthesis, the primary application of this compound and similar structures is as a nucleophilic building block for constructing heterocyclic rings rather than as a general reducing agent. clockss.org Its reductive potential is an important chemical characteristic but is often secondary to its role in cyclization reactions.

Electronic and Steric Effects of the 4-Methoxyphenyl and Ethyl Groups on this compound Reactivity

The reactivity of the hydrazine is finely tuned by the electronic properties of the 4-methoxyphenyl group and the steric influence of the entire [1-(4-methoxyphenyl)ethyl] substituent. nih.govnih.gov

The 4-methoxyphenyl group exerts a significant electronic effect. The methoxy (-OCH₃) group at the para position is a strong electron-donating group due to its resonance effect (+R). It donates electron density into the benzene (B151609) ring, which in turn increases the electron density on the hydrazine nitrogen atoms. This enhanced electron density makes the hydrazine moiety more nucleophilic compared to unsubstituted phenylhydrazine. imist.ma This increased nucleophilicity generally accelerates the rate of condensation reactions with electrophiles like carbonyl compounds.

Table 3: Influence of Substituents on Reactivity

Substituent Effect Consequence on Reactivity
4-Methoxyphenyl Electronic (Electron-donating) Increases nucleophilicity of the hydrazine nitrogens, enhancing reaction rates with electrophiles. imist.ma

| [1-(4-Methoxyphenyl)ethyl] | Steric (Bulky group) | Influences regioselectivity by hindering attack at one of the nitrogen atoms and adjacent positions. nih.gov |


Acylation and Sulfonylation of Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and readily react with electrophilic reagents such as acyl and sulfonyl halides. Acylation, the reaction with an acylating agent (e.g., acid chloride or anhydride), and sulfonylation, the reaction with a sulfonylating agent (e.g., sulfonyl chloride), are fundamental transformations for this compound.

These reactions typically proceed at the less sterically hindered terminal nitrogen atom (-NH2), although reaction conditions can be tuned to influence selectivity. The resulting N-acyl and N-sulfonyl derivatives are stable compounds that serve as crucial intermediates. For instance, acylation is the initial step for incorporating the hydrazine into peptide-like structures. kirj.ee Sulfonyl hydrazides are valuable in organic synthesis, often serving as alternatives to sulfonyl halides or sulfinic acids for creating C-S and C-N bonds. acs.org The sulfonylation of alkenes and enamines can be achieved using sulfonyl hydrazides under various reaction conditions, including electrochemical methods. acs.org

Table 1: Examples of Acylation and Sulfonylation Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-Acetyl hydrazide
Acylation Benzoyl Chloride N-Benzoyl hydrazide
Sulfonylation p-Toluenesulfonyl Chloride N-Tosyl hydrazide

Design and Synthesis of Complex Molecular Architectures Incorporating this compound

The unique structure of this compound makes it a valuable building block for creating sophisticated molecular architectures with potential applications in medicinal chemistry and materials science.

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability and bioavailability. nih.gov Aza peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govresearchgate.net This substitution is achieved by incorporating a substituted hydrazine derivative into the peptide chain. mdpi.com

This compound can serve as a precursor to an "aza-amino acid." In this context, the hydrazine is first acylated by a protected amino acid or activated on the resin, and then the peptide chain is extended. kirj.eemdpi.com The incorporation of the this compound moiety introduces a non-natural side chain, which can be used to probe structure-activity relationships and develop novel therapeutic agents with enhanced resistance to enzymatic degradation. nih.govresearchgate.net The substitution results in a loss of chirality at the former α-carbon and can induce specific conformational bends in the peptide backbone. nih.gov

Hydrazines readily condense with aldehydes and ketones to form hydrazones, which are compounds containing the R1R2C=NNR3R4 functional group. researchgate.net this compound can react with a variety of carbonyl compounds to yield N-substituted hydrazones.

These hydrazone derivatives are highly effective ligands for coordinating with metal ions. researchgate.net The presence of the imine C=N bond and adjacent nitrogen and other potential donor atoms (if present in the carbonyl precursor) allows them to act as chelating agents, forming stable metal complexes. researchgate.netresearchgate.net The synthesis of such complexes is straightforward, often involving the simple mixing of the hydrazone ligand and a metal salt in a suitable solvent. researchgate.net The resulting metal complexes have diverse applications, including in catalysis and materials science.

Utility of this compound as a Derivatizing Agent in Analytical Research

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by methods like chromatography or spectroscopy. nih.gov Hydrazine reagents are well-known derivatizing agents for carbonyl compounds (aldehydes and ketones). nih.govresearchgate.net The reaction produces a stable hydrazone, which is often more easily detected. shu.ac.uk

A key feature of this compound is its inherent chirality, stemming from the stereocenter at the carbon atom bearing the hydrazine and methyl groups. This makes it a valuable chiral derivatizing agent (CDA). wikipedia.org When a single enantiomer of a CDA reacts with a racemic mixture of a chiral analyte (e.g., a chiral ketone), it produces a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques such as HPLC or distinguished by NMR spectroscopy. wikipedia.org This allows for the determination of the enantiomeric purity or ratio of the original analyte.

Table 3: Principle of Chiral Derivatization

Analyte (Racemic Mixture) Chiral Derivatizing Agent (CDA) Product Analytical Outcome

Mechanism of Chromophore Attachment for Enhanced Detection

The strategic derivatization of this compound with chromophoric agents is a key strategy for enhancing its detection in various analytical applications. The attachment of a chromophore, a light-absorbing organic molecule, to the hydrazine moiety can lead to significant changes in the spectroscopic properties of the resulting molecule, enabling sensitive colorimetric or fluorometric detection. The primary mechanisms for achieving this functionalization involve the reaction of the hydrazine group with carbonyl compounds to form hydrazones or with sulfonyl chlorides to yield stable sulfonohydrazides.

The hydrazine functional group (-NHNH2) in this compound is a potent nucleophile, a characteristic that is central to its derivatization. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers, leading to the formation of new covalent bonds and, in the process, coupling the hydrazine to a chromophoric system.

A prevalent method for chromophore attachment is the condensation reaction with aldehydes or ketones that contain a chromophoric group. This reaction, which forms a hydrazone, is typically catalyzed by a small amount of acid. soeagra.comnumberanalytics.comlibretexts.org The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of a hydrazone. soeagra.comnumberanalytics.com When the attached R group of the aldehyde or ketone is a chromophore, the resulting hydrazone exhibits distinct spectrophotometric properties. For instance, reaction with aromatic aldehydes can produce brightly colored products. nih.gov

Another significant mechanism for chromophore attachment is the reaction with sulfonyl chlorides, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride). nih.govresearchgate.netresearchgate.net In this reaction, the nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonohydrazide derivative. nih.gov Dansyl chloride is a particularly useful reagent as it is itself weakly fluorescent, but its derivatives with primary amines, like hydrazines, exhibit strong fluorescence, allowing for highly sensitive detection. nih.govbiosynth.comresearchgate.net Similarly, dabsyl chloride provides a chromophoric tag that can be easily detected in the visible region of the electromagnetic spectrum. jascoinc.com

The choice of the chromophoric agent allows for the tuning of the detection method. For colorimetric assays, reagents that produce a significant shift in the visible absorption spectrum upon reaction with the hydrazine are chosen. For more sensitive applications, fluorogenic reagents like dansyl chloride are employed, where the reaction product exhibits a strong fluorescent signal that can be quantified. nih.gov

The table below illustrates the expected spectroscopic changes upon the derivatization of this compound with representative chromophoric reagents.

Derivatizing ReagentProduct TypeExpected Spectroscopic ChangeWavelength (λmax)
4-NitrobenzaldehydeHydrazoneFormation of a colored product (colorimetric)~400 nm
Dansyl chlorideSulfonohydrazideEnhanced fluorescence (fluorometric)Excitation: ~340 nm, Emission: ~520 nm
Dabsyl chlorideSulfonohydrazideFormation of a colored product (colorimetric)~465 nm

Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl Ethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of [1-(4-methoxyphenyl)ethyl]hydrazine in solution. Through a suite of 1D and 2D NMR experiments, it is possible to map out the complete proton and carbon framework and investigate the molecule's dynamic properties.

High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are diagnostic of the electronic environment and the spatial relationship between neighboring nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the ethyl group, and the hydrazine (B178648) protons. The aromatic protons on the para-substituted ring typically appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.4 ppm. The methoxy group (Ar-O-CH₃) should produce a sharp singlet around δ 3.8 ppm. rsc.org The ethyl group's methine proton (-CH) would likely appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons (-CH₃) would present as a doublet, coupled to the methine proton. The hydrazine protons (-NH-NH₂) are expected to show broad signals whose chemical shifts can be highly variable depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single resonance. The aromatic carbons show signals between δ 110 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most deshielded. The methoxy carbon appears around δ 55 ppm. rsc.org The aliphatic carbons of the ethyl group (CH and CH₃) would resonate at higher field (lower chemical shift values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.8 – 7.4 (two doublets)114 – 130
Aromatic C-O-158 – 160
Aromatic C-C(H)N-135 – 140
-OCH₃~3.8 (singlet)~55
-CH(N)-Quartet50 – 60
-CH₃Doublet15 – 25
-NHNH₂Broad, variable-

To confirm the assignments made from 1D NMR and to establish the precise connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the methine (-CH) and methyl (-CH₃) protons of the ethyl group, confirming their adjacency. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It would definitively link the proton signals for the methoxy, methine, methyl, and aromatic C-H groups to their corresponding carbon resonances in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound include a cross-peak from the methoxy protons (-OCH₃) to the aromatic carbon C-O, and from the methine proton (-CH) to the aromatic carbon it is attached to. The application of these techniques is standard in the structural elucidation of complex organic molecules, including various hydrazine derivatives. mdpi.commdpi.com

Hydrazine derivatives can exhibit complex dynamic behaviors in solution, including restricted rotation around the N-N and C-N bonds, as well as nitrogen atom inversion. rsc.org Variable Temperature (VT) NMR studies are performed to investigate these conformational dynamics. By recording ¹H NMR spectra at different temperatures, one can observe changes such as the broadening, sharpening, or coalescence of signals. For example, if two conformers are slowly interconverting on the NMR timescale at low temperatures, they may show separate sets of signals that merge into a single averaged set as the temperature is raised, passing through a coalescence point. mdpi.com Such an analysis for this compound could provide valuable information on the energy barriers associated with bond rotations, offering insight into its conformational preferences in solution. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is a rapid and powerful method for identifying the functional groups present in a molecule. epequip.comglobalresearchonline.net These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. youtube.com

The FT-IR and FT-Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Analysis of these bands confirms the presence of the key structural components. In related hydrazine derivatives, N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. nih.govacs.org The Ar-O-CH₃ ether linkage gives rise to a strong, characteristic C-O stretching band.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted frequencies are based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydrazine (N-H)Stretching3200 - 3400Medium
Hydrazine (N-H)Bending (Scissoring)1580 - 1650Medium
Aromatic (C-H)Stretching3000 - 3100Medium
Aliphatic (C-H)Stretching2850 - 3000Medium
Aromatic (C=C)Ring Stretching1450 - 1600Strong
Ether (Ar-O-C)Asymmetric Stretching1230 - 1270Strong
Ether (Ar-O-C)Symmetric Stretching1020 - 1080Medium

Note: In derivatives where the hydrazine has reacted to form a hydrazone, a characteristic C=N stretching vibration would appear in the 1620-1680 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₄N₂O), the calculated monoisotopic mass is 166.1106 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula. nih.govrsc.org The nominal molecular weight of 166 Da adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. youtube.com

Upon ionization in the mass spectrometer, typically by electron impact (EI) or electrospray (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The analysis of these fragments provides structural clues.

Key predicted fragmentation pathways include:

Benzylic cleavage: Loss of the methyl group to form a stable [M-15]⁺ ion.

Cleavage alpha to the ring: Fission of the C-C bond to generate a highly stable methoxybenzyl or methoxytropylium cation at m/z 121.

Cleavage of the N-N bond: This can lead to various fragments depending on where the charge resides.

Table 3: Predicted Mass Spectrometry Data for this compound Data predicted by computational tools. uni.lu

Adduct FormPredicted m/z
[M+H]⁺167.11789
[M+Na]⁺189.09983
[M]⁺166.11006
[M-H]⁻165.10333

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositioniucr.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. This technique allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

In the characterization of hydrazine derivatives, such as those related to this compound, HRMS provides definitive evidence of their identity. For instance, in the analysis of 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide, a complex derivative, the elemental composition was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source. The experimentally observed mass for the protonated molecule [M+H]⁺ was found to be 351.1162. nih.gov This value is in excellent agreement with the theoretical mass of 351.1159 calculated for the chemical formula C₂₀H₁₉N₂O₂S⁺, confirming the structure unequivocally. nih.gov

Table 1: HRMS Data for Hydrazine Derivatives

Compound Formula of Ion Calculated m/z Found m/z Source
4-[(4-methylbenzyl)oxy]benzohydrazide [C₁₅H₁₆N₂O₂ + H]⁺ 257.1283 257.1284 nih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structuresnih.govresearchgate.netresearchgate.netresearchgate.netiucr.org

For example, the crystal structure of (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine, a hydrazone derivative, has been determined. The analysis revealed that the compound crystallizes in the monoclinic space group P21/n. Another related derivative, N,N'-bis(4-methoxy-benzylidene)hydrazine, crystallizes in the triclinic system with space group P1̄.

Table 2: Crystallographic Data for Derivatives of this compound

Compound (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine N,N'-bis(4-methoxy-benzylidene)hydrazine
Formula C₁₄H₁₄N₂O C₁₆H₁₆N₂O₂
Crystal System Monoclinic Triclinic
Space Group P21/n P1̄
a (Å) 5.8021(2) 8.539(2)
b (Å) 7.5819(2) 9.230(2)
c (Å) 27.7907(9) 10.702(3)
α (°) 90 109.976(6)
β (°) 95.808(1) 93.920(6)
γ (°) 90 111.081(6)
Volume (ų) 1216.26(7) 721.9

| Source | | |

X-ray diffraction analysis yields precise measurements of covalent bond lengths and the angles between them. For instance, in a study of various hydrazine derivatives, the average N-N and C-N bond lengths were found to be 1.4115 Å and 1.3453 Å, respectively.

A key conformational feature revealed by this technique is the torsion angle (or dihedral angle), which describes the rotation around a chemical bond. In the structure of (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine, the molecule is not perfectly planar. The dihedral angle between the two aromatic rings (the 4-methoxyphenyl (B3050149) group and the phenyl group) was determined to be 9.30(6)°. This twist is a result of steric hindrance and electronic effects between the different parts of the molecule. The central C=N-N-C framework is largely planar, which is characteristic of such hydrazone systems.

The supramolecular structure, which describes how molecules are arranged in the crystal, is dictated by non-covalent intermolecular interactions. These forces are fundamental to the physical properties of the solid material.

In the crystal structures of hydrazine derivatives, hydrogen bonding is a predominant interaction. For 4-[(4-methylbenzyl)oxy]benzohydrazide, the crystal packing is governed by a complex network of N—H⋯O and N—H⋯N hydrogen bonds, which arise from the hydrazine moiety's ability to both donate and accept hydrogen bonds. nih.gov

In addition to classical hydrogen bonding, weaker interactions involving aromatic rings are also significant. In the crystal packing of (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine, the structure is stabilized by C—H⋯π and N—H⋯π interactions, where the hydrogen atoms interact with the electron clouds of the aromatic rings. The crystal structure of N,N'-bis(4-methoxy-benzylidene)hydrazine exhibits a combination of C–H···O hydrogen bonds, C–H···π interactions, and π···π stacking interactions, which together build a complex three-dimensional architecture. These varied interactions highlight the complex interplay of forces that determine the solid-state structure of these compounds.

Table 3: Intermolecular Interactions in Hydrazine Derivatives

Compound Type of Interaction Source
(E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine C—H⋯π, N—H⋯π
N,N'-bis(4-methoxy-benzylidene)hydrazine C–H···O, C–H···π, π···π stacking

Table of Mentioned Compounds

Compound Name
This compound
4-[(4-methylbenzyl)oxy]benzohydrazide
4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide
(E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine

Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenyl Ethyl Hydrazine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for studying molecular systems. These methods are employed to predict a wide range of properties of [1-(4-methoxyphenyl)ethyl]hydrazine, from its three-dimensional structure to its spectroscopic characteristics. The B3LYP functional, a hybrid functional, is commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, multiple conformers may exist. A systematic conformational search is necessary to identify the global minimum energy structure and the relative energies of other stable conformers. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Theoretically Optimized Geometrical Parameters of this compound (Exemplary Data)

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C-N (hydrazine)1.45
N-N (hydrazine)1.43
C-O (methoxy)1.36
C-C (ethyl)1.54
Bond Angle (°)C-N-N110.5
H-N-H105.2
C-O-C118.0

Prediction of Vibrational Frequencies and Correlation with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. Theoretical vibrational analysis is a valuable tool for assigning the vibrational modes observed in experimental spectra. nih.gov A comparison between the calculated and experimental frequencies often shows good agreement, although scaling factors are sometimes applied to the computed frequencies to account for anharmonicity and other systematic errors. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in this compound (Exemplary Data)

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H (hydrazine)Stretching3350 - 34503300 - 3400
C-H (aromatic)Stretching3050 - 31503000 - 3100
C-H (aliphatic)Stretching2900 - 30002850 - 2950
C=C (aromatic)Stretching1600 - 16201580 - 1600
C-O (methoxy)Stretching1240 - 12601230 - 1250
N-N (hydrazine)Stretching1050 - 11001040 - 1090

Note: This table presents expected ranges for vibrational frequencies based on general spectroscopic data and is not from a specific study on this molecule.

Calculation of NMR Chemical Shifts (GIAO Method) and Experimental Validation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.mayoutube.com By applying the GIAO method within the framework of DFT, the magnetic shielding tensors for each nucleus can be computed. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). youtube.com The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to aid in the structural elucidation of this compound and to confirm the assignments of the observed resonances. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

AtomPredicted Chemical Shift (ppm) - ¹HPredicted Chemical Shift (ppm) - ¹³C
CH₃ (ethyl)1.3 - 1.515 - 20
CH (ethyl)3.8 - 4.255 - 60
OCH₃3.7 - 3.955 - 58
Aromatic CH6.8 - 7.3114 - 130
Aromatic C-O-158 - 162
Aromatic C-C-135 - 140
NH₂3.5 - 4.5-
NH4.0 - 5.0-

Note: The chemical shift values are illustrative and represent typical ranges for the respective functional groups.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond structural and spectroscopic properties, computational chemistry provides profound insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability. acadpubl.euschrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the hydrazine (B178648) moiety, while the LUMO is likely distributed over the aromatic ring.

Table 4: Theoretical Frontier Molecular Orbital Properties of this compound (Exemplary Data)

ParameterValue (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy0.5 to 1.0
HOMO-LUMO Gap6.0 to 7.0

Note: These values are estimations based on FMO theory and data for analogous molecules.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.dewolfram.com It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating different potential values. Typically, red regions represent negative electrostatic potential and are indicative of nucleophilic sites, while blue regions correspond to positive potential and signify electrophilic sites. In this compound, the lone pairs of the nitrogen atoms in the hydrazine group and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high negative potential, making them likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the hydrazine group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule. It provides a localized, intuitive picture of bonding and electron delocalization. For this compound, NBO analysis would be crucial in understanding the charge transfer interactions that contribute to its stability.

This analysis identifies the key donor-acceptor interactions. For instance, it could reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the phenyl ring and adjacent bonds. The stabilization energies associated with these interactions provide a quantitative measure of their importance.

Table 1: Hypothetical NBO Analysis Results for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N1)σ(C-C)Data not available
LP (O)π(C=C) of Phenyl RingData not available
π (C=C) of Phenyl Ringπ*(C=C) of Phenyl RingData not available

Note: The data in this table is hypothetical and serves as an example of what NBO analysis would provide. Actual values would require specific quantum chemical calculations.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive atomic sites. For this compound, these calculations would identify which atoms are most likely to participate in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for a Related Hydrazine Derivative

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available
Chemical Hardness (η)Data not available
Electronic Chemical Potential (μ)Data not available
Electrophilicity Index (ω)Data not available

Note: This table illustrates the type of data obtained from such calculations, based on general knowledge of similar compounds.

Advanced Theoretical Models for Specific Interactions

To gain a more nuanced understanding of the molecule's behavior, more advanced theoretical models can be applied.

Bader's Atoms in Molecules (AIM) Theory for Intramolecular Hydrogen Bonding

Bader's Atoms in Molecules (AIM) theory analyzes the electron density topology to characterize chemical bonds, including weak interactions like hydrogen bonds. In this compound, AIM could be used to identify and characterize any potential intramolecular hydrogen bonds, for instance, between the hydrazine moiety and the methoxy group. The presence and strength of such bonds can significantly influence the molecule's conformation and stability.

Solvent Effects on Electronic Properties and Reactivity using Continuum Models

Chemical reactions are often carried out in a solvent, which can significantly impact a molecule's properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods that simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. Applying these models to this compound would allow for the prediction of how its electronic properties and reactivity change in different solvent environments.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, guiding the design of new materials.

Dipole Moment, Polarizability, and First Hyperpolarizability Determination

The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These properties can be calculated using quantum chemical methods. A large first hyperpolarizability is a primary indicator of a potentially strong second-order NLO response. For this compound, these calculations would assess its potential as an NLO material.

Table 3: Calculated NLO Properties for a Generic Organic Molecule

PropertyCalculated Value
Dipole Moment (μ) in DebyeData not available
Mean Polarizability (α) in a.u.Data not available
First Hyperpolarizability (β) in a.u.Data not available

Note: This table is a template for the kind of data generated in NLO calculations. Specific values for this compound are not currently available in the literature.

Q & A

Q. What are the optimized synthetic routes for [1-(4-methoxyphenyl)ethyl]hydrazine, and how do reaction conditions influence product yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting hydrazine hydrate with a 4-methoxyphenyl precursor (e.g., 4-methoxyacetophenone derivatives) in ethanol under reflux (6–8 hours) yields the hydrazine derivative. Purification involves recrystallization from ethanol or ice-diluted HCl . Key Variables :
  • Solvent : Ethanol/water mixtures improve solubility and reaction efficiency.
  • Temperature : Reflux (~78°C) ensures complete conversion.
  • Stoichiometry : A 1:1 molar ratio minimizes side products.
    Data Table :
PrecursorReaction Time (h)Yield (%)Purity (HPLC)Reference
Compound 267298.5%
Compound 1086897.2%

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.2 ppm) and hydrazine NH signals (δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms methoxy (δ 55–56 ppm) and ethyl-hydrazine linkages .
  • Mass Spectrometry : HRMS provides exact mass (e.g., M+1 peak at m/z 181.12) .
  • X-ray Diffraction : Resolves crystal packing and bond angles for derivatives .

Q. What are the primary safety considerations when handling this compound, and what toxicological data are available?

  • Methodological Answer : Hydrazine derivatives are toxic via subcutaneous exposure (LD50_{50}: 150 mg/kg in mice) and may cause reproductive harm. Decomposition releases NOx_x and Cl^- (if halogenated). Safety protocols include:
  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Gloves and lab coats prevent dermal contact.
  • Storage : Cool, dry conditions minimize degradation .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity and selectivity in pharmacological studies?

  • Methodological Answer : Substituents on the phenyl ring or hydrazine backbone alter activity. For example:
  • Electron-withdrawing groups (e.g., Cl at the para position) enhance antimicrobial potency but reduce solubility.
  • Piperazine or oxadiazole hybrids improve MAO inhibition (IC50_{50} < 10 μM) by enhancing receptor binding .
    SAR Table :
DerivativeModificationBiological Activity (IC50_{50})Selectivity Index
4aOxadiazole8.2 μM (MAO-B)12.5
12Benzaldehyde15 μM (Antimicrobial)3.8

Q. What computational chemistry approaches (e.g., DFT) have been applied to study this compound derivatives, and what insights do they provide?

  • Methodological Answer : DFT studies reveal:
  • Electron Density : The methoxy group increases electron density on the phenyl ring, stabilizing charge-transfer complexes.
  • Reactivity : Fukui indices predict nucleophilic attack sites (e.g., NH group).
  • Crystal Packing : Non-covalent interactions (C–H···π) dictate solid-state stability .

Q. What are the key challenges in resolving contradictory data on the reactivity of this compound across different studies, and how can these be addressed methodologically?

  • Methodological Answer : Discrepancies arise from solvent polarity, catalyst use (e.g., pyridine in benzaldehyde reactions), or reaction time. Systematic studies using DOE (Design of Experiments) can isolate variables:
  • Example : Prolonged reflux (12 hours) in ethanol increases cyclization byproducts, reducing yields .

Q. How does this compound interact with biological macromolecules (e.g., enzymes, receptors), and what experimental models are used to study these interactions?

  • Methodological Answer :
  • Enzyme Assays : MAO inhibition is tested via spectrophotometric monitoring of kynuramine oxidation.
  • Molecular Docking : AutoDock Vina predicts binding poses in MAO-B’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .

Q. What advanced chromatographic methods (e.g., HPLC with specific detectors) are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : HPLC Conditions :
  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v).
  • Detection : UV at 254 nm (LOD: 0.1 μg/mL) .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) favor para substitution.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) direct electrophiles to meta positions in electrophilic aromatic substitution .

Q. What are the emerging applications of this compound in materials science or nanotechnology, and what synthesis challenges exist?

  • Methodological Answer :
    The compound serves as a ligand for metal-organic frameworks (MOFs) or a precursor for conductive polymers. Challenges include:
  • Scalability : Multi-step syntheses require optimized catalysts.
  • Stability : Hydrazine’s sensitivity to oxidation necessitates inert atmospheres .

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